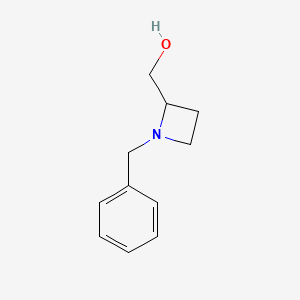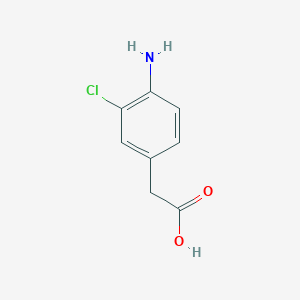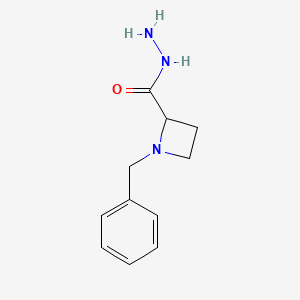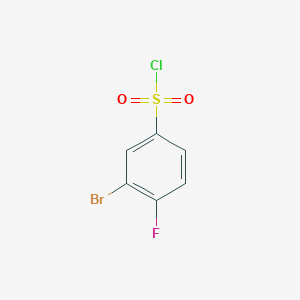
3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a compound with the molecular formula C6H3BrClFO2S . It has a molecular weight of 273.51 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluorobenzene-1-sulfonyl chloride is 1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H . The structure of the compound can be represented by the SMILES string: C1=CC(=C(C=C1S(=O)(=O)Cl)F)Br .Physical And Chemical Properties Analysis
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a solid . It has a molecular weight of 273.51 . The compound should be stored in a refrigerator .Scientific Research Applications
- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used as a building block in organic synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
- Results or Outcomes : The outcomes also depend on the specific reactions in which this compound is used. As a building block, it can be used to synthesize a wide variety of organic compounds .
- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used in the synthesis of sulfonamides, which have been used as antibacterial drugs .
- Methods of Application : The compound is synthesized by the amidation reaction . The structure of the resulting compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Safety And Hazards
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting. Immediately call a poison center or doctor/physician .
properties
IUPAC Name |
3-bromo-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEHKBVVTWJSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619457 | |
| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
631912-19-1 | |
| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






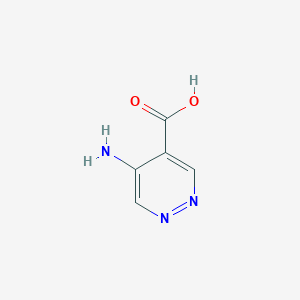


![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)
